molecular formula C25H26N4O2S B2835913 Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate CAS No. 1207032-90-3

Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate

Cat. No. B2835913
M. Wt: 446.57
InChI Key: JGTZXCZTEVITDQ-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate” is a complex organic compound. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a methoxy group (-OCH3), an amide group (-CONH2), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be a subject of research in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bicyclic benzothiophene group. The electron-donating methoxy groups and the electron-withdrawing carboxylate ester group could also influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the benzothiophene group might undergo electrophilic aromatic substitution reactions, while the amide and ester groups could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could increase its solubility in polar solvents .

Scientific Research Applications

Biologically Active Derivatives

Compounds similar to the specified chemical have shown antibacterial and antifungal activities . For example, thiophene-3-carboxamide derivatives have been reported to exhibit both antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Vasu et al., 2005).

Antagonistic Properties

Some derivatives are studied for their role as antagonists in various biological pathways. A practical synthesis method has been developed for a CCR5 antagonist, indicating potential applications in treating conditions like HIV (T. Ikemoto et al., 2005).

Anti-proliferative Activity

Derivatives containing thiophene units have been found to have pronounced anti-proliferative activity and selectivity towards certain tumor cell types, suggesting their utility in cancer therapy (Joice Thomas et al., 2017).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural elucidation of novel thiophene and benzothiophene derivatives with potential cytotoxic agents, indicating a broad interest in exploring the therapeutic potential of these compounds (R. Mohareb et al., 2016).

Photophysical Properties

Studies on photophysical properties have been conducted, revealing unique luminescence properties depending on the substitution patterns, which could be relevant for applications in material science and photodynamic therapy (Soyeon Kim et al., 2021).

properties

IUPAC Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-31-20-5-8-23-22(13-20)24(19(14-26)16-27-23)29-11-9-18(10-12-29)25(30)28-15-17-3-6-21(32-2)7-4-17/h3-8,13,16,18H,9-12,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTZXCZTEVITDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide

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